molecular formula C22H18FN3O4 B4334378 2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

Cat. No.: B4334378
M. Wt: 407.4 g/mol
InChI Key: KTUFTQBSUAHVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 6-amino-5-cyano-4-(4-fluorophenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures (around 80°C) for a specific period (approximately 90 minutes) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization from ethanol or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-amino-5-cyano-4-(4-fluorophenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

Dimethyl 6-amino-5-cyano-4-(4-fluorophenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 6-amino-5-cyano-4-(4-fluorophenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and cyano groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

dimethyl 6-amino-5-cyano-4-(4-fluorophenyl)-1-phenyl-4H-pyridine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4/c1-29-21(27)18-17(13-8-10-14(23)11-9-13)16(12-24)20(25)26(19(18)22(28)30-2)15-6-4-3-5-7-15/h3-11,17H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFTQBSUAHVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)F)C#N)N)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 6
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2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-FLUOROPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

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